2-Methylbenz[a]anthracene CAS number and structure
2-Methylbenz[a]anthracene CAS number and structure
An In-Depth Technical Guide to 2-Methylbenz[a]anthracene: Synthesis, Characterization, and Biological Significance
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon (PAH). Designed for researchers in toxicology, environmental science, and drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and its toxicological implications, grounded in established scientific principles and methodologies.
Core Compound Identification and Physicochemical Properties
2-Methylbenz[a]anthracene belongs to the benz[a]anthracene class of PAHs, which are noted for their presence in products of incomplete combustion and their significant biological activities, including carcinogenicity.[1] The position of the methyl group on the fused four-ring aromatic system dictates its specific chemical behavior and metabolic fate.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 2498-76-2 .[2][3][4]
Chemical Structure:
Caption: 2D Structure of 2-Methylbenz[a]anthracene.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2498-76-2 | [2][5][6][7] |
| Molecular Formula | C₁₉H₁₄ | [2][7][8] |
| Molecular Weight | 242.31 g/mol | [2][4] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 150 °C | [5] |
| Boiling Point | 449.4 °C at 760 mmHg | [5] |
| Flash Point | 217.8 °C | [5] |
| Vapor Pressure | 7.61E-08 mmHg at 25 °C | [5] |
| logP (Octanol/Water) | 5.76 (for Benz[a]anthracene) | [9] |
Synthesis and Purification Workflow
The synthesis of methylated PAHs like 2-Methylbenz[a]anthracene can be achieved through several established organic chemistry reactions. A common and effective approach is the Diels-Alder reaction, which involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene ring, followed by aromatization.
Caption: Proposed synthetic workflow for 2-Methylbenz[a]anthracene.
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol is a representative methodology based on established syntheses of similar PAH structures.[10][11]
Objective: To synthesize 2-Methylbenz[a]anthracene.
Materials:
-
Naphthoquinone derivative (dienophile)
-
Appropriately substituted styrene or similar diene
-
High-boiling point solvent (e.g., nitrobenzene or 1,2-dichlorobenzene)
-
Palladium on carbon (Pd/C) for aromatization
-
Anhydrous solvents and reagents
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of the chosen naphthoquinone derivative and the diene in the high-boiling point solvent.
-
Cycloaddition: Heat the reaction mixture to reflux under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy for the cycloaddition. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of a high-boiling solvent is causal; it ensures the reaction reaches the required thermal energy for efficient cycloaddition and subsequent steps.
-
Aromatization: Upon completion of the cycloaddition, cool the mixture slightly and add a catalytic amount of 10% Pd/C. Heat the mixture to reflux again. The Pd/C catalyzes the dehydrogenation of the newly formed ring, leading to the stable aromatic benz[a]anthracene core. This step is critical for achieving the final product structure.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a suitable organic solvent (e.g., dichloromethane).
-
Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Purification
Objective: To isolate pure 2-Methylbenz[a]anthracene from the crude reaction product.
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system, such as a hexane/dichloromethane gradient. The choice of silica gel is based on its effectiveness in separating non-polar to moderately polar compounds like PAHs.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with increasing concentrations of dichloromethane in hexane. Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product.
-
-
Recrystallization:
-
Evaporate the solvent from the combined pure fractions.
-
Dissolve the resulting solid in a minimal amount of a hot solvent mixture, such as ethanol/toluene. The principle here is that the compound is soluble in the hot solvent but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Analytical Characterization
Confirming the identity and purity of the synthesized 2-Methylbenz[a]anthracene is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
| Technique | Expected Observations | Source(s) |
| ¹H NMR | Complex aromatic region (δ 7.0-9.0 ppm) with distinct splitting patterns. A sharp singlet for the methyl group (CH₃) around δ 2.5 ppm. | [9] |
| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the 19 carbon atoms. A distinct signal for the methyl carbon around δ 20-25 ppm. | [9] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 242.31. Fragmentation pattern characteristic of a stable aromatic system. | [7] |
| UV-Vis | Multiple absorption bands in the UV region, characteristic of the extended π-system of the benz[a]anthracene core. | [7] |
| FT-IR | Aromatic C-H stretching vibrations (>3000 cm⁻¹), aromatic C=C stretching vibrations (1450-1600 cm⁻¹), and C-H bending vibrations. | [9] |
Toxicology and Metabolic Activation
2-Methylbenz[a]anthracene is classified as a monomethylated PAH with carcinogenic activity.[4][5] Its toxicity is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can damage cellular macromolecules, primarily DNA. This process is a hallmark of many PAHs and is a critical area of study in chemical carcinogenesis.[1][12]
The metabolic activation pathway is primarily mediated by cytochrome P450 enzymes in the liver.[13][14]
Caption: Generalized metabolic activation pathway for PAHs like 2-Methylbenz[a]anthracene.
Protocol: In Vitro Metabolism Assay
Objective: To assess the metabolic conversion of 2-Methylbenz[a]anthracene using a rat liver microsomal fraction. This is a standard model for predicting hepatic metabolism.[15][16]
Materials:
-
Rat liver microsomes (S9 fraction)
-
NADPH regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
2-Methylbenz[a]anthracene (substrate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
HPLC system with UV and/or fluorescence detection
Procedure:
-
Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. The regenerating system is crucial as it continuously supplies the NADPH cofactor required by cytochrome P450 enzymes.
-
Incubation: In a microcentrifuge tube, combine the master mix, a specific amount of rat liver microsomes, and the substrate (2-Methylbenz[a]anthracene, typically dissolved in a minimal amount of DMSO).
-
Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Incubate at 37 °C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile. This denatures the enzymes and halts the metabolic process.
-
Extraction: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase HPLC method to separate the parent compound from its more polar metabolites (e.g., hydroxylated derivatives and dihydrodiols).[15] The formation of these metabolites over time provides a quantitative measure of the metabolic rate.
Safety and Handling
2-Methylbenz[a]anthracene should be handled with caution due to its potential carcinogenic and mutagenic properties.[5][6]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Disposal: Dispose of all contaminated waste as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion
2-Methylbenz[a]anthracene serves as an important model compound for studying the structure-activity relationships of polycyclic aromatic hydrocarbons. Its definitive CAS number, well-characterized physicochemical properties, and understood (by analogy) metabolic pathways make it a valuable tool for research in toxicology and environmental health. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and biological evaluation, ensuring scientific integrity and reproducibility. Further research into the specific DNA adducts formed by its diol epoxide metabolites and their role in mutagenesis will continue to enhance our understanding of chemical carcinogenesis.
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